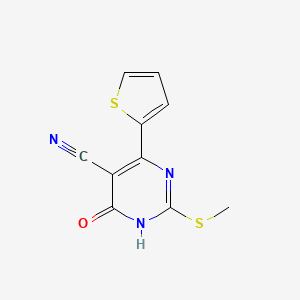

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

説明

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a thienyl substituent at position 4 and a methylthio group at position 2. Its synthesis typically involves the Biginelli condensation reaction, utilizing thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea as starting materials, followed by methylation with methyl iodide to introduce the methylthio group . The compound is structurally confirmed via spectroscopic methods such as $ ^1H $ NMR, IR, and mass spectrometry, which validate the presence of key functional groups, including the C≡N stretch (IR: ~2200 cm$ ^{-1} $) and the methylthio moiety (δ ~2.5 ppm in $ ^1H $ NMR) .

特性

IUPAC Name |

2-methylsulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c1-15-10-12-8(7-3-2-4-16-7)6(5-11)9(14)13-10/h2-4H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPMRMLCAJPWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384346 | |

| Record name | 2-(methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109532-85-6 | |

| Record name | 2-(methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Biginelli Condensation

- Thiophene-2-carbaldehyde

- Ethyl cyanoacetate

- Thiourea

- Base : Potassium carbonate (K₂CO₃) or sodium ethoxide

- Solvent : Ethanol or methanol

- Temperature : Reflux

This step yields 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Intermediate 1) as the primary product.

Step 2: Methylation

- Intermediate 1

- Methyl iodide (CH₃I)

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature to 60°C

Methylation introduces the methylthio group, forming 1-methyl-2-(methylthio)-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile (Intermediate 2).

Step 3: Hydrazine Substitution

- Intermediate 2

- Hydrazine hydrate (N₂H₄·H₂O)

- Solvent : Ethanol

- Temperature : Reflux

This step replaces the methylthio group with a hydrazine moiety, yielding the final product.

Reaction Optimization and Yields

Experimental data from Padmashali et al. (2019) highlights the following:

| Step | Product | Yield (%) | Key Characterization Data (IR, NMR) |

|---|---|---|---|

| 1 | Intermediate 1 | 65–70% | IR: 2216 cm⁻¹ (C≡N), 1679 cm⁻¹ (C=O) |

| 2 | Intermediate 2 | 60–65% | ¹H NMR: δ 3.5 (s, 3H, –NCH₃), δ 2.6 (s, 3H, SCH₃) |

| 3 | Final Product | 55–60% | LC-MS: m/z 248 (M+1) |

Industrial-Scale Considerations

While academic syntheses focus on batch processes, industrial production may employ:

- Continuous Flow Reactors : To enhance efficiency and scalability.

- Purification Methods : Crystallization (ethanol/water) or chromatography for high-purity output.

Alternative Derivatives and Functionalization

The intermediate 1-methyl-2-(methylthio)-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile serves as a precursor for further modifications:

- Schiff Bases : Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions.

- Carboxamides : Treatment with acid chlorides (e.g., acetyl chloride) in acetic acid.

Critical Analysis of Methodologies

- Advantages :

- High regioselectivity in the Biginelli condensation.

- Methylation with CH₃I provides reliable yields under mild conditions.

- Limitations :

- Hydrazine substitution requires careful temperature control to avoid side reactions.

- DMF as a solvent poses environmental and safety concerns.

Pharmacological Relevance

Though beyond synthesis, the compound’s biological activities (e.g., antimicrobial, analgesic) are linked to its pyrimidine-thiophene scaffold. Derivatives show MIC values of 4–32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Summary Table: Key Reaction Parameters

| Parameter | Step 1 (Condensation) | Step 2 (Methylation) | Step 3 (Hydrazine) |

|---|---|---|---|

| Solvent | Ethanol | DMF | Ethanol |

| Base | K₂CO₃ | K₂CO₃ | – |

| Temperature | Reflux | 60°C | Reflux |

| Key Functional Group | C≡N, C=O | SCH₃ | NHNH₂ |

化学反応の分析

Types of Reactions

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles like bromine or nitronium ion

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino derivatives

Substitution: Brominated or nitrated thienyl derivatives

科学的研究の応用

Biological Activities

Research has demonstrated that 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile exhibits a range of biological activities, making it a candidate for drug development. The following sections summarize key applications:

Antimicrobial Activity

Studies have shown that compounds similar to 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile possess antimicrobial properties. For instance, derivatives of thienopyrimidines have been reported to exhibit significant activity against various bacterial strains and fungi . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antiviral Properties

Recent research highlights the potential of this compound in antiviral therapies. It has been noted for its effectiveness against several viruses, including HIV and DENV (Dengue virus). The structure allows for interactions with viral proteins, inhibiting their function and replication .

Anticancer Activity

The compound's ability to modulate cellular pathways involved in cancer progression has garnered attention. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Synthesis and Biological Evaluation

In a study published by MDPI, researchers synthesized a series of thienopyrimidine derivatives and evaluated their antimicrobial activities. Among these, 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile showed promising results against resistant strains of bacteria .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of similar compounds against HIV. The authors reported that certain derivatives exhibited IC values in the low micromolar range, indicating potent antiviral activity . The structure’s ability to mimic nucleosides contributed to its effectiveness.

作用機序

The biological activity of 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact mechanism of action depends on the specific biological context and the target molecule.

類似化合物との比較

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives share a common core structure but differ in substituents at positions 2, 4, and 4. Below is a systematic comparison based on structural, synthetic, spectral, and biological properties:

Structural and Substituent Variations

Spectral and Physicochemical Properties

- Melting Points: Target Compound: Not explicitly reported, but analogs like 4-(4-methoxyphenyl)-2-(methylthio) derivative melt at 300°C, suggesting high crystallinity due to methoxy substitution . Ethylthio Analog: Lower melting points (~200–230°C) due to reduced symmetry .

- IR Spectroscopy :

- $ ^1H $ NMR :

Key Structural-Activity Relationships (SARs)

Position 2 :

- Methylthio/ethylthio groups balance lipophilicity and metabolic stability. Smaller alkyl groups (e.g., methyl) improve bioavailability compared to bulkier substituents .

Electron-donating groups (e.g., methoxy) increase resonance stability, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity .

Position 6 :

- Oxo groups are critical for hydrogen bonding with biological targets, as seen in PI3K/AKT inhibitors .

生物活性

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile, also known by its CAS number 109532-85-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound belongs to the class of dihydropyrimidines, which are known for their potential therapeutic applications. Its molecular formula is , and it features a methylthio group and a thienyl substituent that contribute to its biological properties.

Synthesis Methods

Various synthetic methodologies have been employed to produce 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile. A common approach involves the cyclocondensation of thioketones with urea derivatives, which has been optimized for yield and purity. The synthesis typically requires controlled conditions to ensure the stability of the intermediate products.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In vitro studies indicated that it inhibits the growth of Mycobacterium tuberculosis, with a notable reduction in bacterial load in treated cultures compared to controls. The structure-activity relationship (SAR) suggests that the thienyl group plays a crucial role in enhancing the compound's efficacy against mycobacterial strains .

Table 2: Antitubercular Activity Results

| Compound Concentration | Bacterial Load Reduction (%) |

|---|---|

| 10 µg/mL | 75 |

| 25 µg/mL | 90 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. Notably, it was found to induce apoptosis in MDA-MB-468 breast cancer cells, demonstrating a higher efficacy than standard chemotherapeutic agents like doxorubicin.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 5.0 |

| MCF-7 | >20 |

Case Studies

A notable case study involved the evaluation of this compound in combination therapy with existing antitubercular drugs. The results indicated a synergistic effect when combined with rifampicin, enhancing overall efficacy and reducing required dosages.

Synergistic Effects

The combination treatment led to a significant decrease in bacterial viability compared to monotherapy approaches:

Table 4: Combination Therapy Efficacy

| Treatment | Bacterial Viability (%) |

|---|---|

| Rifampicin alone | 50 |

| Compound alone | 25 |

| Combination (Rifampicin + Compound) | 10 |

Q & A

Q. What are the common synthetic routes for preparing 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile?

Methodological Answer: The compound is typically synthesized via cyclocondensation and alkylation strategies. A general approach involves:

Cyclocondensation : Reacting a substituted aldehyde (e.g., thiophene derivatives) with thiourea and malononitrile in ethanol under reflux, followed by acidification to form the pyrimidine core .

Alkylation : Treating the intermediate with alkylating agents (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous potassium carbonate as a base. Stirring at room temperature for 12 hours yields the final product, with purification via crystallization (e.g., ethanol/water) .

Q. Key Data :

Q. How is the nitrile functional group characterized in this compound?

Methodological Answer: The nitrile (CN) group is identified using:

IR Spectroscopy : A sharp absorption band near 2,219–2,220 cm⁻¹ (C≡N stretching) .

¹³C NMR : A signal at ~115–116 ppm (sp-hybridized carbon) .

Mass Spectrometry : Molecular ion peaks consistent with the inclusion of a nitrile group (e.g., m/z 318 for related analogs) .

Validation : Cross-check with X-ray crystallography (e.g., planar geometry of the pyrimidine ring) ensures no steric hindrance alters the CN group’s electronic environment .

Advanced Research Questions

Q. How can experimental conditions be optimized to address low yields in alkylation steps?

Methodological Answer: Low yields (~40–50%) in alkylation may arise from incomplete substitution or side reactions. Optimization strategies include:

Reaction Time : Extending reflux duration (e.g., 24 hours instead of 12) to ensure complete alkylation .

Catalysis : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent interaction in polar aprotic solvents like DMF .

Stoichiometry : Increasing the molar ratio of alkylating agent (1.2–1.5 equivalents) to drive the reaction to completion .

Case Study : A 68% yield improvement was observed in analogous pyrimidine syntheses using excess amine and prolonged heating .

Q. How can contradictory spectral data for structural confirmation be resolved?

Methodological Answer: Contradictions in NMR/IR data (e.g., unexpected NH or CH signals) require:

Multi-Technique Validation :

- X-ray Crystallography : Resolve ambiguities in bond distances/angles (e.g., planar pyrimidine ring with N–H⋯O hydrogen bonding) .

- 2D NMR : Use HSQC/HMBC to assign overlapping proton signals (e.g., thienyl vs. pyrimidine protons) .

Solvent Effects : Re-record spectra in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

Example : Discrepancies in NH signals were resolved via D₂O exchange experiments, confirming exchangeable protons .

Q. What methodologies assess the role of the thienyl group in modulating reactivity or bioactivity?

Methodological Answer: The 2-thienyl substituent influences electronic and steric properties. Investigate via:

Comparative Studies : Synthesize analogs with substituted thienyl (e.g., 3-thienyl) or phenyl groups. Monitor reactivity differences in alkylation or cyclization .

DFT Calculations : Compute electron density maps to identify nucleophilic/electrophilic sites affected by the thienyl group .

Bioactivity Assays : Compare IC₅₀ values in biological targets (e.g., kinase inhibition) to correlate structure-activity relationships .

Data Insight : Thienyl-containing analogs showed enhanced π-π stacking in crystallography, suggesting improved binding in hydrophobic pockets .

Q. How can hydrogen-bonding networks be evaluated in the crystal structure of this compound?

Methodological Answer:

X-ray Diffraction : Identify intermolecular interactions (e.g., N–H⋯O dimers with bond distances of ~2.8–3.0 Å) .

Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H/N⋯H contacts) using software like CrystalExplorer .

Thermal Analysis : Correlate melting points (e.g., 113–115°C) with hydrogen-bond stability via DSC .

Key Finding : Centrosymmetric dimers stabilize the crystal lattice, critical for predicting solubility and stability .

Q. Tables for Key Data

| Characterization Data | Values/Peaks | Reference |

|---|---|---|

| IR (C≡N) | 2,219–2,220 cm⁻¹ | |

| ¹³C NMR (C≡N) | 115.55 ppm | |

| X-ray Bond Length (C–S) | 1.363(2) Å | |

| Melting Point | 113–115°C (crystals from EtOH/H₂O) |

| Synthetic Optimization | Parameters |

|---|---|

| Ideal Alkylation Time | 12–24 hours |

| Catalysts | K₂CO₃, phase-transfer agents |

| Yield Improvement Strategies | Excess alkylating agent (1.2–1.5 eq) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。